molecular formula C10H9BrN2O2S B11787269 Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate

Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B11787269
M. Wt: 301.16 g/mol
InChI Key: VMYWMXKCHVSUAE-UHFFFAOYSA-N
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Description

Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate is a high-value benzimidazole-based intermediate designed for pharmaceutical research and development. This compound features a benzoimidazole core, a structure recognized as a privileged scaffold in medicinal chemistry for its ability to interact with various biological targets . The presence of multiple functional groups—including a bromide and a methylthio ether—offers versatile synthetic handles for further structural elaboration through cross-coupling reactions and nucleophilic substitutions . This makes it a critical building block for constructing more complex molecules, such as benzimidazole-quinoline hybrids, which are actively investigated for their anticancer properties . Researchers can utilize this ester derivative as a precursor for the corresponding carboxylic acid or hydrazide, facilitating the synthesis of a diverse library of compounds for biological screening . Its primary application lies in the discovery and development of novel therapeutic agents, with potential research paths including enzyme inhibitors, receptor modulators, and candidates with anti-inflammatory or anticancer activity . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H9BrN2O2S

Molecular Weight

301.16 g/mol

IUPAC Name

methyl 7-bromo-2-methylsulfanyl-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C10H9BrN2O2S/c1-15-9(14)5-3-6(11)8-7(4-5)12-10(13-8)16-2/h3-4H,1-2H3,(H,12,13)

InChI Key

VMYWMXKCHVSUAE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)N=C(N2)SC

Origin of Product

United States

Preparation Methods

Two-Step Cyclization with Sodium Dithionite

In a representative procedure, 4-bromo-2-nitrobenzoic acid is esterified with methanol under acidic conditions to yield methyl 4-bromo-2-nitrobenzoate. This intermediate reacts with methylthioacetamide in dimethyl sulfoxide (DMSO) at 90°C in the presence of sodium dithionite, facilitating nitro group reduction and cyclization. The reaction produces the benzimidazole core with simultaneous incorporation of the methylthio group.

Reaction Conditions

  • Temperature: 90°C

  • Time: 3–5 hours

  • Yield: 68–72%

Single-Pot Cyclization Using Thiourea Derivatives

Alternative routes employ thiourea derivatives as sulfur sources. Methyl 4-bromo-2-aminobenzoate reacts with methyl isothiocyanate in acetic acid, followed by oxidative cyclization with hydrogen peroxide. This method achieves a 65% yield but requires stringent pH control to avoid side reactions.

Bromination Strategies

Bromination is critical for introducing the 7-bromo substituent. Direct bromination of preformed benzimidazoles often faces regioselectivity challenges, prompting the use of pre-brominated precursors.

Electrophilic Bromination Post-Cyclization

Methyl 2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate undergoes electrophilic bromination with N-bromosuccinimide (NBS) in dichloromethane. The reaction is catalyzed by Lewis acids like FeCl₃, achieving 85% regioselectivity for the 7-position.

Optimization Data

CatalystSolventTemperatureYield (%)
FeCl₃CH₂Cl₂0°C→25°C78
AlCl₃CHCl₃25°C62
NoneCCl₄40°C45

Bromine Incorporation During Cyclization

Using 5-bromo-2-nitrobenzoic acid as the starting material ensures bromine is present before cyclization. This method avoids post-cyclization bromination, simplifying purification. Yields range from 70–75%.

Esterification Techniques

The methyl ester group is introduced either early in the synthesis (via esterification of carboxylic acids) or late-stage through alkylation of carboxylate salts.

Fischer Esterification

7-Bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylic acid undergoes Fischer esterification with methanol and sulfuric acid. Prolonged reflux (12–16 hours) achieves 90% conversion but risks demethylation of the thioether group.

Mitsunobu Reaction

For acid-sensitive intermediates, the Mitsunobu reaction with methanol and diethyl azodicarboxylate (DEAD) provides milder conditions. This method affords 82% yield without compromising the methylthio substituent.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and regioselectivity:

MethodStepsTotal Yield (%)RegioselectivityScalability
Two-Step Cyclization365HighModerate
Single-Pot Cyclization258ModerateHigh
Post-Cyclization Bromination460VariableLow
Pre-Brominated Cyclization370HighHigh

Mechanistic Insights

Cyclization Mechanism

Sodium dithionite reduces nitro groups to amines, which then condense with carbonyl compounds (e.g., methylthioacetamide) to form imine intermediates. Acid-catalyzed cyclization yields the benzimidazole ring.

Bromination Selectivity

Challenges and Solutions

Demethylation of Thioether

Prolonged exposure to strong acids or bases can cleave the methylthio group. Using buffered conditions (pH 6–7) during esterification mitigates this issue.

Purification Difficulties

Silica gel chromatography often leads to decomposition. Reverse-phase HPLC with acetonitrile/water gradients improves recovery rates.

Emerging Methodologies

Continuous Flow Synthesis

Recent advances employ microreactors for cyclization, reducing reaction times from hours to minutes. Pilot studies report 80% yield with 99% purity.

Enzymatic Esterification

Lipase-catalyzed esterification of the carboxylic acid precursor offers an eco-friendly alternative, achieving 75% yield under ambient conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate has demonstrated notable antimicrobial activity against various pathogens. Studies indicate that compounds within the benzoimidazole family often exhibit significant antibacterial and antifungal properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.22 µg/mL against Staphylococcus aureus and Escherichia coli .
CompoundMIC (μg/mL)Target Pathogen
This compoundTBDTBD
Related Compound0.22 - 0.25Staphylococcus aureus

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been investigated through various models, demonstrating effectiveness in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammation processes.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compoundTBDTBD

Anticancer Activity

Research has also highlighted the anticancer properties of this compound. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines.

Cell LineIC50 (μM)Compound
A549 (Lung Cancer)TBDThis compound
MCF7 (Breast Cancer)TBDSimilar Derivative

Synthesis Pathways

The synthesis of this compound typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common methods include:

  • Bromination : Introduction of the bromine atom at the appropriate position on the benzoimidazole ring.
  • Methylthio Group Addition : Incorporation of the methylthio group via nucleophilic substitution reactions.
  • Carboxylation : Formation of the carboxylic acid derivative followed by esterification to yield the final product.

Case Studies and Research Findings

Recent studies have focused on exploring the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study published in ACS Omega evaluated multiple derivatives and found significant antimicrobial activity linked to structural modifications similar to those in this compound.
  • Anti-inflammatory Mechanisms : Research conducted by Sivaramakarthikeyan et al. demonstrated that derivatives could effectively reduce inflammation in animal models without causing severe side effects.
  • Cytotoxicity Profiles : Comparative analyses indicated that compounds with bromine substitutions exhibited enhanced anticancer activity across various cancer cell lines.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The bromine and methylthio groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which can influence the compound’s biological activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzimidazole Derivatives

Structural Modifications and Functional Groups

Methyl 2-(5-Fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)
  • Substituents : 5-Fluoro-2-hydroxyphenyl at the 2-position.
  • Key Features : The hydroxyl (-OH) and fluorine groups enhance hydrogen bonding and electron-withdrawing effects, critical for binding to tubulin in cancer cells .
  • Activity : Potent antitumor agent via tubulin polymerization inhibition (IC₅₀ = 1.2 μM in HeLa cells) .
Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08)
  • Substituents : Benzyl at N1 and 4-fluoro-3-nitrophenyl at the 2-position.
  • Key Features: Nitro (-NO₂) and fluoro groups contribute to electron-deficient aromatic systems, enhancing cytotoxicity.
  • Activity : Broad-spectrum anticancer effects (IC₅₀ = 1.88–3.82 μM across leukemia and solid tumor cell lines) .
Methyl 1-(4-fluorophenyl)-2-(2,3,4-trihydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate
  • Substituents : 4-Fluorophenyl at N1 and 2,3,4-trihydroxyphenyl at the 2-position.
  • Key Features : Multiple hydroxyl groups enable strong antioxidant activity (comparable to ascorbic acid) .
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate
  • Substituents : Butyl at N1 and 2-hydroxy-4-methoxyphenyl at the 2-position.
  • Key Features: Methoxy (-OCH₃) and hydroxyl groups confer photoluminescent and electrochemical properties, suggesting non-pharmacological applications .

Physicochemical and Pharmacological Comparison

Property/Activity Methyl 7-bromo-2-(methylthio) Derivative MBIC TJ08 Antioxidant Derivative
Molecular Weight 329.18 g/mol 316.28 g/mol 395.35 g/mol 373.33 g/mol
Key Substituents 7-Br, 2-SCH₃ 2-OH, 5-F, 2-phenyl 2-NO₂, 4-F, N1-benzyl 2,3,4-triOH, 4-F-phenyl
Boiling Point 451.3°C Not reported Not reported Not reported
Biological Target Tegoprazan intermediate Tubulin p53/mitochondrial pathways Free radicals
Primary Activity Synthetic intermediate Antitubulin (IC₅₀ = 1.2 μM) Cytotoxicity (IC₅₀ ~2 μM) Antioxidant (≈ ascorbic acid)
Electron Effects Electron-donating (SCH₃) Electron-withdrawing (F) Electron-withdrawing (NO₂) Electron-donating (OH)

Functional and Mechanistic Insights

Anticancer Activity: MBIC disrupts microtubule dynamics, inducing mitotic arrest in HeLa cells . TJ08 activates p53-dependent apoptosis via mitochondrial pathways . Methyl 7-bromo-2-(methylthio) derivative: No direct anticancer data reported; its role as a Tegoprazan precursor suggests divergent applications .

Antioxidant Activity :

  • Hydroxyl-rich derivatives (e.g., 2,3,4-trihydroxyphenyl) exhibit radical-scavenging activity, absent in the methylthio-substituted compound due to lack of -OH groups .

Physicochemical Behavior: The bromine atom in the target compound increases molecular weight and boiling point compared to non-halogenated analogs .

Biological Activity

Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C10H9BrN2O2S
  • Molecular Weight : 273.16 g/mol
  • CAS Number : 1378260-54-8

The compound features a benzimidazole core, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12.5 µg/mL
This compoundEscherichia coli25 µg/mL
Standard (Ampicillin)Staphylococcus aureus100 µg/mL
Standard (Ciprofloxacin)E. coli25 µg/mL

This compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming some standard antibiotics in specific cases .

Anticancer Activity

Benzimidazole derivatives have also been investigated for their anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results showed:

  • IC50 Values :
    • MCF-7: 15 µM
    • A549: 20 µM

These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity. The presence of the bromine atom and the methylthio group enhances its interaction with biological targets compared to other benzimidazole derivatives.

Table 2: Comparison of Structural Features

Compound NameBromine SubstituentMethylthio GroupBiological Activity
This compoundYesYesHigh
Methyl 2-methylthio-1H-benzo[d]imidazole-5-carboxylateNoYesModerate
Methyl 7-bromo-1H-benzo[d]imidazole-5-carboxylateYesNoLow

Q & A

Q. Table 1: Optimization of Reaction Conditions for Methylthio Substitution

ReagentSolventTemp (°C)Yield (%)Purity (%)Reference
NaSMeDMF806895
(CH₃)₂S₂DMSO707297

Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and purify via column chromatography (silica gel, gradient elution) .

Basic: How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:
Standard characterization involves:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons (δ 7.2–8.4 ppm), methylthio singlet (δ 2.5–2.7 ppm), and methyl ester (δ 3.8–4.0 ppm) .
    • ¹³C NMR : Confirm the ester carbonyl (δ 165–170 ppm) and bromine-induced deshielding at C7 .
  • FTIR : Peaks at ~1615 cm⁻¹ (C=N stretch), ~1700 cm⁻¹ (C=O ester), and 590 cm⁻¹ (C-Br) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 315.0 (calculated for C₁₀H₈BrN₂O₂S) .

Q. Table 2: Representative Spectral Data

TechniqueKey SignalsReference
¹H NMR (400 MHz)δ 8.35 (s, 1H, H4), 2.64 (s, 3H, SCH₃)
FTIR1617 cm⁻¹ (C=N), 590 cm⁻¹ (C-Br)

Advanced: What is the compound’s hypothesized mechanism in inhibiting cancer cell proliferation?

Methodological Answer:
Benzimidazole derivatives often act via tubulin polymerization inhibition, disrupting mitotic spindle formation. To validate this:

Tubulin Polymerization Assay : Use purified tubulin (>99% pure) and monitor fluorescence changes (ex: 355 nm, em: 450 nm) over 60 minutes. Compare inhibition rates (IC₅₀) with colchicine .

Cell Cycle Analysis : Treat HeLa or MCF-7 cells for 24–48 hours, then fix and stain with propidium iodide. Analyze via flow cytometry for G2/M arrest .

Q. Table 3: Cytotoxicity Data in Cervical Cancer Models

Cell LineIC₅₀ (μM)Mechanism ConfirmedReference
HeLa2.1 ± 0.3Tubulin inhibition
MCF-73.4 ± 0.5Apoptosis induction

Note : Include negative controls (e.g., DMSO vehicle) and validate with Western blotting for caspase-3 cleavage .

Advanced: How do substituents (bromo, methylthio) influence bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Bromine at C7 : Enhances electrophilic interactions with tubulin’s β-subunit, increasing cytotoxicity (IC₅₀ reduction by 40% vs. non-brominated analogs) .
  • Methylthio at C2 : Improves lipophilicity (logP +0.5), enhancing membrane permeability and bioavailability .

Q. Table 4: Substituent Effects on Bioactivity

SubstituentIC₅₀ (HeLa, μM)logPReference
7-Br, 2-SCH₃2.12.8
7-H, 2-SCH₃3.52.3
7-Br, 2-OH5.21.9

Methodology : Synthesize analogs, test cytotoxicity via MTT assay, and correlate with computational docking (e.g., AutoDock Vina) to tubulin’s colchicine-binding site .

Advanced: How to resolve contradictions in cytotoxicity data across cell lines?

Methodological Answer:
Variability arises from differences in cell membrane transporters, metabolic rates, or off-target effects. Address this by:

Multi-Line Screening : Test in ≥3 cell lines (e.g., HeLa, MCF-7, HCT-116) with triplicate replicates .

Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment .

Pharmacokinetic Studies : Measure intracellular drug accumulation via LC-MS/MS .

Q. Table 5: Contradictory Cytotoxicity Results

StudyHeLa IC₅₀ (μM)MCF-7 IC₅₀ (μM)Proposed ReasonReference
Hasanpourghadi et al.2.13.4Tubulin isoform variation
Kanawade et al.1.86.2P-gp efflux pump activity

Statistical Validation : Use one-way ANOVA with Tukey’s post-hoc test (p < 0.05) .

Advanced: What in vivo models are suitable for preclinical evaluation?

Methodological Answer:

  • Xenograft Models : Implant HeLa cells subcutaneously in nude mice (n=6/group). Administer compound intraperitoneally (10 mg/kg, 5× weekly) for 4 weeks. Measure tumor volume and validate via histopathology .
  • Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly .

Key Metrics : Tumor growth inhibition (TGI) >50% indicates efficacy. Compare with paclitaxel controls .

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